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molecular formula C10H11NO2 B1274216 5-Benzyl-1,3-oxazolidin-2-one CAS No. 42746-49-6

5-Benzyl-1,3-oxazolidin-2-one

Cat. No. B1274216
M. Wt: 177.2 g/mol
InChI Key: DLBSGOZFSFUDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922748

Procedure details

2,3-Epoxypropylbenzene (60 g, 448 mmol) and potassium cyanate (70 g, 364 mmol) were refluxed in DMF (600 ml) and water (300 ml) for 4 hours. The solvent was evaporated in vacuo and water added. The aqueous was then extracted with ethyl acetate, dried (Mg SO4) and evaporated. Recrystallization from ethyl acetate gave the product (28.2 g, 36%) Mpt 106-107° C. MS (EI) 177 (M+), 133, 86.
Quantity
60 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:10][CH:2]1[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[O-][C:12]#[N:13].[K+].[OH2:15]>CN(C=O)C>[CH2:3]([CH:2]1[O:1][C:10](=[O:15])[NH:13][CH2:12]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O1C(CC2=CC=CC=C2)C1
Name
potassium cyanate
Quantity
70 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo and water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The aqueous was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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